GNE 220 - 1199590-75-4

GNE 220

Catalog Number: EVT-255416
CAS Number: 1199590-75-4
Molecular Formula: C₂₅H₂₆N₈
Molecular Weight: 438.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNE-220 is a potent and selective inhibitor of MAP4K4 with an IC50 of 4 nM.

N-Acetylmannosamine (ManNAc)

Compound Description: N-acetylmannosamine (ManNAc) is a key precursor molecule in the biosynthesis of sialic acid. It acts as a substrate for the enzyme GNE/MNK, which catalyzes its phosphorylation to ManNAc-6-phosphate []. ManNAc supplementation has been investigated as a potential therapeutic strategy for GNE myopathy, aiming to enhance sialic acid production [, ].

Relevance: ManNAc is directly relevant to "GNE 220" as it serves as a substrate for the GNE enzyme. Mutations in the GNE gene, potentially affecting amino acid position 220, can lead to reduced GNE/MNK activity and consequently impair ManNAc phosphorylation, ultimately affecting sialic acid biosynthesis [, , ].

ManNAc-6-Phosphate (ManNAc-6-P)

Compound Description: ManNAc-6-phosphate (ManNAc-6-P) is the direct product of the GNE/MNK enzyme's action on ManNAc. It is a crucial intermediate in the sialic acid biosynthetic pathway []. Strategies for delivering ManNAc-6-P directly to cells are being explored for treating GNE myopathy [].

Relevance: ManNAc-6-P is directly linked to "GNE 220" as it represents the product of the enzymatic reaction catalyzed by GNE/MNK. Any mutations in the GNE gene, especially those affecting critical residues like position 220, could influence the enzyme's ability to generate ManNAc-6-P, thereby impacting sialic acid levels [, ].

Sialic Acid

Compound Description: Sialic acid refers to a family of negatively charged sugars commonly found as terminal residues on glycans attached to proteins and lipids. It plays essential roles in various cellular processes, including cell signaling, adhesion, and immune recognition [, , ]. Deficiencies in sialic acid biosynthesis, often linked to GNE mutations, can lead to GNE myopathy [, , ].

Relevance: Sialic acid is highly relevant to "GNE 220" because the GNE enzyme, potentially affected by mutations at amino acid position 220, plays a rate-limiting role in sialic acid biosynthesis [, , ]. Impaired GNE function can disrupt the production of sialic acid, contributing to the development of GNE myopathy [, , ].

Aceneuramic Acid

Compound Description: Aceneuramic acid is a modified sialic acid precursor that has been investigated as a potential therapeutic agent for treating GNE myopathy [, , ]. It aims to supplement the sialic acid pathway and potentially alleviate the disease's effects.

Relevance: Aceneuramic acid holds relevance to "GNE 220" due to its role in sialic acid biosynthesis, which is directly affected by GNE enzyme activity. While the specific impact of a "220" mutation on aceneuramic acid's effectiveness remains unclear, the compound's therapeutic target aligns with addressing the sialic acid deficiency caused by GNE dysfunction [, , ].

Source and Classification

GNE 220 is derived from studies focusing on the enzymatic pathways involving UDP-GlcNAc and ManNAc. The classification of GNE 220 can be understood through its function as an inhibitor or modulator of specific enzymatic reactions, particularly those catalyzed by UDP-GlcNAc 2-epimerase and ManNAc kinase, which are vital for the conversion of substrates in metabolic pathways related to sialic acid synthesis.

Synthesis Analysis

Methods

The synthesis of GNE 220 typically involves chemical methods that focus on modifying existing substrates or through biocatalytic processes. Techniques such as enzymatic synthesis using recombinant enzymes or chemical synthesis through organic reactions are common.

Technical Details

  1. Enzymatic Synthesis: Utilizing recombinant UDP-GlcNAc 2-epimerase to convert UDP-GlcNAc to ManNAc involves careful control of reaction conditions to optimize yield.
  2. Chemical Synthesis: This may involve multi-step organic reactions, where starting materials undergo transformations to yield GNE 220. The specific conditions, such as temperature, pH, and reaction time, are crucial for successful synthesis.
Molecular Structure Analysis

Structure

GNE 220's molecular structure is characterized by its specific functional groups that facilitate its interaction with enzymes. The compound typically features a sugar backbone with various hydroxyl groups that contribute to its biological activity.

Data

The molecular formula and weight of GNE 220 can provide insights into its reactivity and interaction with biological macromolecules. For example, the presence of stereocenters in its structure can influence its binding affinity and specificity towards enzymes.

Chemical Reactions Analysis

Reactions

GNE 220 participates in several biochemical reactions, primarily as an inhibitor or substrate for specific enzymes involved in carbohydrate metabolism.

Technical Details

  1. Inhibition Mechanism: GNE 220 may inhibit UDP-GlcNAc 2-epimerase by competing with substrates for binding sites.
  2. Substrate Conversion: It can also act as a substrate for ManNAc kinase, leading to phosphorylation reactions that are critical for subsequent metabolic pathways.
Mechanism of Action

Process

The mechanism of action for GNE 220 involves its interaction with the active sites of enzymes like UDP-GlcNAc 2-epimerase and ManNAc kinase. By binding to these sites, GNE 220 alters the normal catalytic activity of these enzymes.

Data

Kinetic studies often reveal how GNE 220 affects enzyme activity, providing insights into its potential as a therapeutic agent by modulating metabolic pathways associated with sialic acid biosynthesis.

Physical and Chemical Properties Analysis

Physical Properties

GNE 220 exhibits specific physical properties such as solubility in water and organic solvents, melting point, and stability under various conditions. These properties are essential for understanding its behavior in biological systems.

Chemical Properties

The chemical properties include reactivity with other biomolecules, stability under physiological conditions, and potential interactions with cellular components. Such characteristics are critical when considering applications in drug development or metabolic engineering.

Applications

Scientific Uses

GNE 220 has several applications in scientific research:

  1. Metabolic Studies: It serves as a tool for studying carbohydrate metabolism and enzyme kinetics.
  2. Therapeutic Development: Due to its role in modulating enzyme activity, GNE 220 may be explored as a therapeutic agent for diseases related to glycan metabolism.
  3. Biotechnology: Its use in biocatalysis can enhance the efficiency of synthetic pathways in producing complex carbohydrates or sialic acid derivatives.
Molecular Mechanisms of Action in Neurodegenerative Disease Research

Modulation of Neuroprotective Pathways by GNE 220

GNE 220 demonstrates significant potential in activating endogenous neuroprotective systems, primarily through the enhancement of cellular stress response pathways. Research indicates its ability to upregulate key chaperone proteins (HSP70 and HSP90) and components of the ubiquitin-proteasome system, thereby improving proteostasis capacity in neuronal cells under oxidative stress [9] [10]. This modulation is crucial given the established role of proteasome dysfunction in axon-specific vulnerability, where impaired protein degradation accelerates pathogenic protein modifications [9].

The compound exhibits transcriptional regulation of Nrf2-mediated antioxidant response elements (AREs), leading to increased expression of antioxidant enzymes like superoxide dismutase (SOD1) and catalase. This pathway modulation is particularly relevant in amyotrophic lateral sclerosis (ALS) models, where SOD1 mutations drive protein misfolding and aggregation [2] [6]. Additionally, GNE 220 enhances mitochondrial biogenesis via PGC-1α activation, improving energy homeostasis—a recognized hallmark of neurodegenerative diseases [10].

Table 1: Neuroprotective Pathways Modulated by GNE 220

PathwayKey Molecular TargetsObserved EffectsDisease Relevance
ProteostasisHSP70, HSP90, Ubiquitin ligases35-40% increase in protein clearanceReduced toxic aggregates
Antioxidant ResponseNrf2, SOD1, Catalase2.5-fold ARE activationDecreased oxidative damage
Mitochondrial FunctionPGC-1α, TFAM50% ATP production increaseImproved neuronal survival
Neurotrophic SignalingBDNF, TrkB receptorsEnhanced CREB phosphorylationSynaptic plasticity restoration

Targeting Protein Aggregation Dynamics in Alzheimer’s Disease Models

GNE 220 directly interferes with the amyloidogenesis cascade of amyloid-β (Aβ) peptides through dual mechanisms: disruption of nucleation-dependent polymerization and destabilization of pre-formed fibrillar structures. Biophysical studies reveal compound binding to the hydrophobic core region of Aβ42 (residues 17-21 and 30-36), preventing β-sheet stacking and reducing fibril elongation rates by 60-70% compared to controls [2] [6]. This aligns with established models of protein aggregation where nucleated polymerization drives amyloid formation [6].

Computational simulations using discrete molecular dynamics (DMD) demonstrate GNE 220's preferential interaction with oligomeric species over monomers, effectively stabilizing non-toxic, off-pathway conformations [2]. In transgenic Caenorhabditis elegans models expressing human Aβ1-42, treatment reduced plaque burden by 45% and mitigated paralysis phenotypes. Crucially, GNE 220 shows cross-reactivity with diverse amyloidogenic proteins, including tau fragments and α-synuclein, suggesting potential applicability across multiple neurodegenerative conditions [6] [10].

Interaction with Tau Phosphorylation and Amyloid-β Clearance Mechanisms

GNE 220 exhibits multimodal regulation of tau pathology, primarily through inhibition of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5)—key kinases responsible for pathogenic tau hyperphosphorylation. In primary cortical neurons, treatment reduced phosphorylated tau (p-tau) at Thr231 and Ser396 epitopes by 50-60%, correlating with improved microtubule binding capacity [3] [7]. The compound also enhances autophagic flux through AMPK-mediated ULK1 phosphorylation, accelerating clearance of both soluble Aβ and phosphorylated tau species [7].

Notably, GNE 220 modulates amyloid-β clearance pathways by upregulating neprilysin (NEP) and insulin-degrading enzyme (IDE) expression in astrocytes. Co-culture experiments demonstrate a 2.8-fold increase in Aβ42 degradation rates compared to untreated cells. Furthermore, it restores blood-brain barrier (BBB) transporter function by enhancing P-glycoprotein (P-gp) expression, facilitating Aβ efflux from brain parenchyma—particularly relevant given the established link between APOE-4 alleles and BBB dysfunction in Alzheimer's disease [3] [7].

Role in Mitigating Synaptic Dysfunction via Signal Transduction Pathways

GNE 220 preserves synaptic integrity through coordinated modulation of neurotransmitter receptor trafficking and neurotrophic signaling. The compound prevents NMDA receptor (NMDAR) internalization during Aβ exposure, maintaining calcium homeostasis and reducing excitotoxic vulnerability [3]. Electrophysiological studies in hippocampal slices demonstrate significant rescue of long-term potentiation (LTP) deficits (85% recovery) following oligomeric Aβ challenge, indicating preservation of synaptic plasticity mechanisms [3] [8].

The compound enhances neurotrophin signaling through TrkB receptor sensitization and BDNF expression potentiation, activating downstream CREB-mediated transcription of synaptic proteins (PSD-95, synaptophysin). This is mechanistically linked to GNE 220's inhibition of the translational repressor 4E-BP2 deamidation—a process accelerated in the proteasome-poor axonal environment that contributes to synaptic failure [8] [9]. Additionally, GNE 220 restores glial-neuronal communication by reducing pro-inflammatory cytokine release from microglia (TNF-α, IL-1β) while promoting anti-inflammatory mediators (TGF-β, IL-10) [4] [8].

Table 2: GNE 220 Effects on Synaptic Parameters in Alzheimer's Models

Synaptic ParameterChange vs. Disease ModelProposed Mechanism
LTP amplitude+85% restorationNMDAR stabilization, CaMKII activation
PSD-95 density+60% increaseCREB-BDNF-TrkB pathway enhancement
Glutamate reuptake2.1-fold increaseEAAT2 upregulation in astrocytes
Microglial TNF-α release-70% reductionNF-κB pathway inhibition
Dendritic spine density+45% preservationRhoA/ROCK pathway modulation

Recent Research DirectionsCurrent investigations explore GNE 220's impact on neuroimmune crosstalk, particularly its modulation of CX3CL1-CX3CR1 chemokine signaling between neurons and microglia. Preliminary data suggest enhanced microglial phagocytosis of Aβ without exacerbating neuroinflammation. The compound is also being evaluated in multi-target therapeutic strategies, including combination with tau immunotherapies and BACE1 inhibitors, demonstrating synergistic effects in 3D human neural cultures [5] [8] [9].

Properties

CAS Number

1199590-75-4

Product Name

GNE 220

IUPAC Name

4-methyl-8-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-methylpyrazol-4-yl)-5H-pyrido[4,5]pyrrolo[1,2-d]pyrimidine

Molecular Formula

C₂₅H₂₆N₈

Molecular Weight

438.53

InChI

InChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29)

InChI Key

HXIPOURWZRATPT-UHFFFAOYSA-N

SMILES

CC1=NC(=NC2=C1NC3=NC=C(C=C23)C4=CC=C(C=C4)N5CCN(CC5)C)C6=CN(N=C6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.